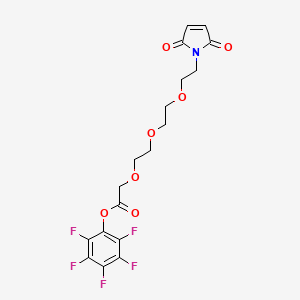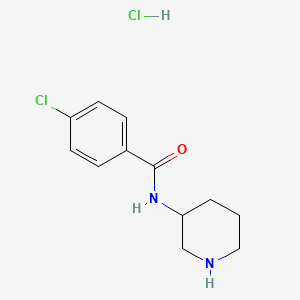![molecular formula C11H15Cl2N3 B13644519 [(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Amination: The resulting compound is then subjected to amination reactions to introduce the methanamine group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted benzodiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine
In medicine, derivatives of benzodiazoles are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development .
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(prop-1-en-2-yl)-1H-indole: Another heterocyclic compound with similar structural features.
N-(Prop-2-en-1-yl)acetamide: A compound with a similar prop-2-en-1-yl group.
Methyl 1-(1,1-dimethyl-prop-2-en-1-yl)-1H-indole-3-carboxylate: A related indole derivative.
Uniqueness
What sets [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride apart is its unique combination of the benzodiazole ring with the prop-2-en-1-yl and methanamine groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C11H15Cl2N3 |
|---|---|
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
(1-prop-2-enylbenzimidazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-12;;/h2-6H,1,7-8,12H2;2*1H |
Clé InChI |
YZLXSPFMFMYUNF-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C2=CC=CC=C2N=C1CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


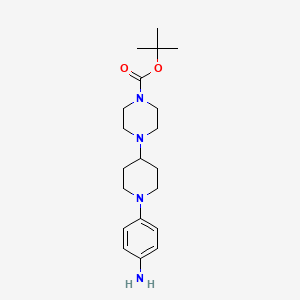

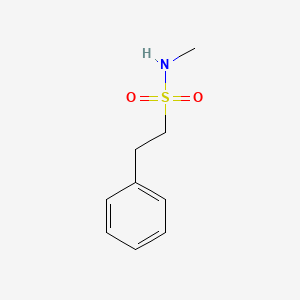
![[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B13644458.png)
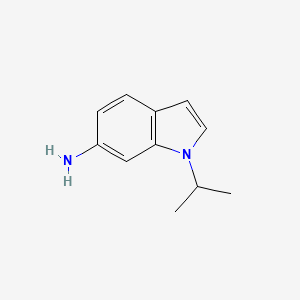
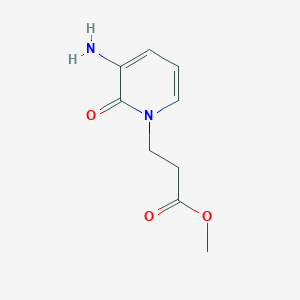

![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)
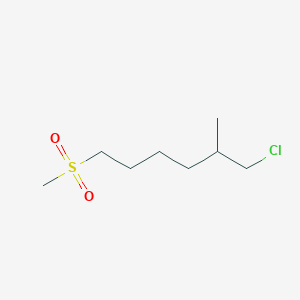
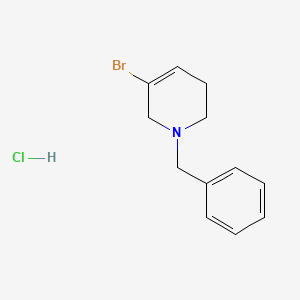
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-8,22-di(nonyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-dichloro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13644485.png)
